(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
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Overview
Description
(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a carbohydrate derivative with the molecular formula C11H18O5. It is a protected form of L-arabinopyranose, where the hydroxyl groups are masked by isopropylidene groups. This compound is widely used in carbohydrate chemistry due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is typically synthesized through the reaction of L-arabinopyranose with acetone in the presence of an acid catalyst. The reaction proceeds via the formation of a cyclic acetal, where the hydroxyl groups at positions 1, 2, 3, and 4 are protected by isopropylidene groups .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of acetone and acid catalysts is common in industrial settings as well .
Chemical Reactions Analysis
Types of Reactions: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of carbohydrate-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be modified without affecting others .
Comparison with Similar Compounds
- 1,2:3,4-DI-O-Isopropylidene-D-galactopyranose
- 1,2:3,4-DI-O-Isopropylidene-α-D-glucofuranose
- 2,3:4,6-DI-O-Isopropylidene-2-keto-L-gulonic acid
Comparison: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its specific configuration and the positions of the isopropylidene groups. Compared to its analogs, it offers distinct reactivity and stability, making it particularly useful in certain synthetic applications. Its L-arabinopyranose backbone differentiates it from other isopropylidene-protected sugars, which may have different stereochemistry or functional group arrangements .
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7-,8+,9?/m0/s1 |
InChI Key |
PITVFGWVJISGEN-VTBDLZGYSA-N |
Isomeric SMILES |
CC1(O[C@H]2COC3[C@@H]([C@H]2O1)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OC2COC3C(C2O1)OC(O3)(C)C)C |
Origin of Product |
United States |
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